molecular formula C12H17N B13644585 N-(cyclopropylmethyl)-2,4-dimethylaniline CAS No. 356539-40-7

N-(cyclopropylmethyl)-2,4-dimethylaniline

Cat. No.: B13644585
CAS No.: 356539-40-7
M. Wt: 175.27 g/mol
InChI Key: QFOKWNRLWSVMSZ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,4-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives. This compound features a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, with two methyl groups positioned at the 2 and 4 locations on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2,4-dimethylaniline typically involves the alkylation of 2,4-dimethylaniline with cyclopropylmethyl halides. One common method includes the reaction of 2,4-dimethylaniline with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-2,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-2,4-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It may also serve as a building block for the synthesis of pharmaceuticals and agrochemicals.

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,4-dimethylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-2,4-dichloroaniline
  • N-(cyclopropylmethyl)-2,4-dimethoxybenzylamine
  • N-(cyclopropylmethyl)-2,4-dimethylbenzylamine

Comparison: N-(cyclopropylmethyl)-2,4-dimethylaniline is unique due to the presence of both cyclopropylmethyl and dimethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Properties

CAS No.

356539-40-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,4-dimethylaniline

InChI

InChI=1S/C12H17N/c1-9-3-6-12(10(2)7-9)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3

InChI Key

QFOKWNRLWSVMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2CC2)C

Origin of Product

United States

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